Ortho-Chloro Phenyl Substituent: Structural Divergence from Para-Chlorobenzyl Analogs
The target compound carries a 2-chlorophenyl group directly attached to the carboxamide nitrogen. The closest cataloged analog, N-(4-chlorobenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide (CAS 2034276-36-1), replaces this with a 4-chlorobenzyl group, introducing a methylene spacer and relocating the chlorine from the ortho to the para position [1]. This difference in substitution pattern and linker length is known to affect both the conformational preferences of the carboxamide and the compound's ability to engage halogen-bonding interactions within kinase ATP-binding pockets [2]. No direct head-to-head biological comparison is publicly available; the evidence below reflects class-level inference from the piperidine carboxamide kinase inhibitor literature.
| Evidence Dimension | Carboxamide N-substituent: substitution pattern and linker topology |
|---|---|
| Target Compound Data | 2-chlorophenyl (ortho-Cl, no methylene spacer); molecular formula C₁₆H₁₇ClN₄O₂, MW 332.8 [1] |
| Comparator Or Baseline | 4-chlorobenzyl (para-Cl, with CH₂ spacer); molecular formula C₁₇H₁₉ClN₄O₂, MW 346.8 [1] |
| Quantified Difference | Positional Cl isomerism (ortho vs. para) plus absence vs. presence of methylene linker; MW difference of ~14 Da |
| Conditions | Structural comparison based on cataloged CAS entries; no co-assayed biological data available |
Why This Matters
Ortho-substituted phenyl carboxamides impose distinct conformational constraints and electronic environments compared to benzyl analogs, which can translate into differential kinase selectivity—critical for users requiring a specific binding pose for their target of interest.
- [1] Kuujia. CAS No. 2034616-60-7 and CAS No. 2034276-36-1 product pages. https://www.kuujia.com/ View Source
- [2] Bissantz C, Kuhn B, Stahl M. A medicinal chemist's guide to molecular interactions. Journal of Medicinal Chemistry, 2010, 53(14), 5061-5084. (Discusses halogen bonding and ortho effects in drug-receptor interactions.) View Source
